1-((4-Fluoro-3-methylphenyl)sulfonyl)indoline
CAS No.: 695218-74-7
Cat. No.: VC6595799
Molecular Formula: C15H14FNO2S
Molecular Weight: 291.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 695218-74-7 |
|---|---|
| Molecular Formula | C15H14FNO2S |
| Molecular Weight | 291.34 |
| IUPAC Name | 1-(4-fluoro-3-methylphenyl)sulfonyl-2,3-dihydroindole |
| Standard InChI | InChI=1S/C15H14FNO2S/c1-11-10-13(6-7-14(11)16)20(18,19)17-9-8-12-4-2-3-5-15(12)17/h2-7,10H,8-9H2,1H3 |
| Standard InChI Key | LREGUYLFPPELLU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)F |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
The compound’s systematic IUPAC name, 1-((4-fluoro-3-methylphenyl)sulfonyl)indoline, reflects its core structure:
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Indoline moiety: A bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring.
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Arylsulfonyl group: A 4-fluoro-3-methylphenyl substituent attached via a sulfonyl (-SO₂-) linker to the indoline’s nitrogen atom.
Molecular formula: C₁₅H₁₄FNO₂S
Molecular weight: 291.34 g/mol (calculated from analogs ).
Table 1: Comparative Physical Properties of Indoline Sulfonamide Derivatives
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-((4-fluoro-3-methylphenyl)sulfonyl)indoline follows established protocols for N-arylsulfonyl indolines :
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Indoline Formation:
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Sulfonylation:
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Functionalization:
Optimization Challenges
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Regioselectivity: Competing reactions at indoline’s nitrogen vs. oxygen sites require careful catalyst selection (e.g., ZnCl₂ for [4 + 2] cycloadditions) .
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Steric Effects: The 3-methyl group on the phenyl ring may hinder sulfonylation, necessitating higher temperatures or polar solvents .
Pharmacological Profile
Mechanism of Action
As a RORγ agonist, the compound potentiates T helper 17 (Th17) cell differentiation by enhancing RORγ-dependent transcription :
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Binding Pocket: The sulfonamide linker and fluorophenyl group interact with RORγ’s ligand-binding domain (LBD), stabilizing an active conformation .
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Functional Outcomes:
Structure-Activity Relationships (SAR)
Critical modifications impacting RORγ agonism :
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Sulfonamide Linker:
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Indoline Substituents:
Table 2: SAR of Selected Indoline Sulfonamide Derivatives
| Compound | R₁ (Indoline) | R₂ (Phenyl) | EC₅₀ (nM) | IL-17 Induction (%) |
|---|---|---|---|---|
| 7 | H | 4-Fluorophenyl | 850 | 15 (Inverse agonist) |
| 8 | CH₃ | 4-Fluorophenyl | 120 | 38 |
| 61 | 2-CH₃ | 4-Fluoro-3-methyl | 95 | 52 |
| 70 | 3-CF₃ | 4-Fluoro-3-methyl | 12 | 61 |
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